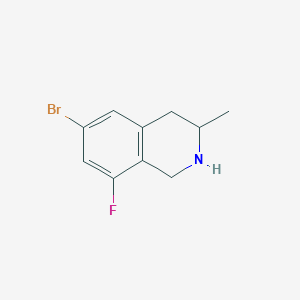![molecular formula C17H18N6O3 B2836217 9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921511-47-9](/img/structure/B2836217.png)
9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a heterocyclic compound. It is part of the 1,2,4-triazole family, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles, including the compound , allows them to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
While specific chemical reactions involving “9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” were not found in the available literature, 1,2,4-triazoles are known to participate in a wide range of reactions due to their unique structure and properties .科学的研究の応用
Antiviral Activity
The synthesized compound 8b demonstrated promising antiviral activity. In a plaque-reduction assay, it reduced the number of plaques by 25% at a concentration of 20 mg/ml. While other compounds showed less significant effects, this finding highlights the potential of [1,2,4]triazolo[4,3-a]quinoxalines as antiviral agents .
Antimicrobial Properties
Several [1,2,4]triazolo[4,3-a]quinoxaline derivatives (4d, 6c, 7b, and 8a) exhibited antibacterial and/or antifungal activities. In vitro antimicrobial screening using the agar diffusion method revealed their efficacy against various pathogenic organisms. These findings suggest a role for these compounds in combating microbial infections .
Structural Modifications for Bioactivity
To enhance bioactivity, researchers incorporated a thioamide group into [1,2,4]triazolo[4,3-a]quinoxaline. Compounds 8a and 8b were designed and synthesized as potential antiviral agents. Additionally, the inclusion of [1,3,4]-oxadiazole and [1,2,4]-triazole subunits further modified the structure, potentially enhancing antimicrobial properties .
Broad Spectrum Antibacterial Activity
Quinoxalines, which share structural features with [1,2,4]triazolo[4,3-a]quinoxalines, exhibit broad spectrum antibacterial activity. The presence of piperazine or piperidine subunits enhances their antimicrobial effects. These insights encourage further exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential antimicrobial agents .
Tautomeric Forms
[1,2,4]Triazoles exist in two tautomeric forms: 1,2,3-triazole and 1,2,4-triazole. The position of nitrogen atoms in the ring determines the tautomer. Understanding these forms is crucial for designing derivatives with specific properties .
Hydrogen Bonding and Tautomers
The tautomers of [1,2,4]triazolo[4,3-a]quinoxaline depend on hydrogen bonding to the ring nitrogen. This dynamic behavior influences their biological activity and warrants further investigation .
将来の方向性
特性
IUPAC Name |
5-(2-ethoxyethyl)-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-3-26-10-9-22-12-14(24)18-17(25)21(2)15(12)23-13(19-20-16(22)23)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJSJQGCVCUKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41751331 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

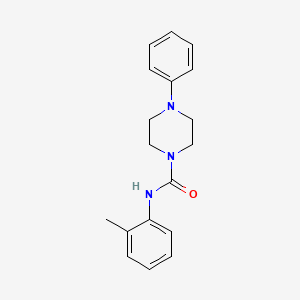
![3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2836138.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2836139.png)

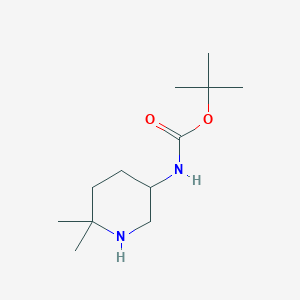
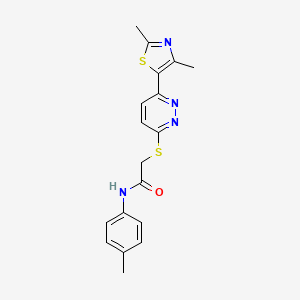
![N-(3-methoxyphenyl)-2-[[2-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2836143.png)

![ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate](/img/structure/B2836145.png)
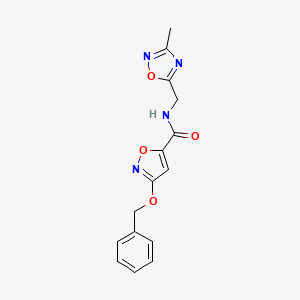
![[2-(3,4-Dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2836148.png)
![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N'-(phenylacetyl)prop-2-enehydrazide](/img/structure/B2836152.png)

